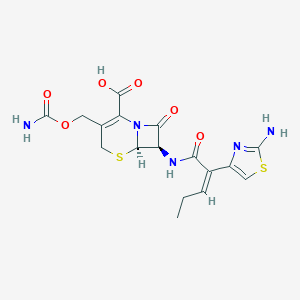

Cefcapene

Übersicht

Beschreibung

Cefcapene ist ein Cephalosporin-Antibiotikum der dritten Generation. Es wurde 1985 patentiert und 1997 für die medizinische Verwendung zugelassen . Diese Verbindung ist bekannt für ihre breite antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien . This compound wird häufig zur Behandlung verschiedener bakterieller Infektionen eingesetzt, darunter Infektionen der Atemwege, Hautinfektionen und Harnwegsinfektionen .

Herstellungsmethoden

Die Herstellung von this compound Pivoxilhydrochlorid umfasst mehrere synthetische Schritte. Eine Methode umfasst die folgenden Schritte :

- Eine Verbindung wird in Pyridin gerührt und gelöst, gefolgt von der Zugabe von Methansulfonylchlorid zur Reaktion.

- Die resultierende Verbindung reagiert mit 7-ACA in Gegenwart von Prolin und Diisopropylamin.

- Die Zwischenverbindung wird einer Reaktion mit Kaliumcarbonat unterzogen.

- Der nächste Schritt beinhaltet eine Reaktion mit Chlorsulfonylisocyanat in Gegenwart von Diisopropylamin.

- Schließlich reagiert die Verbindung mit Iodmethylpivalat in Dimethylformamid (DMF) in Gegenwart von Kaliumphosphat und Kupferacetat, gefolgt von einer Entschützung, um this compound Pivoxilhydrochlorid zu erhalten.

Wissenschaftliche Forschungsanwendungen

Cefcapene hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . Einige seiner Anwendungen umfassen:

Chemie: Als Referenzverbindung in Stabilitätsindikator-Hochleistungsflüssigchromatographie (HPLC)-Methoden verwendet, um seine Abbauprodukte zu untersuchen.

Biologie: Untersucht auf seine antibakterielle Aktivität gegen verschiedene Bakterienstämme, darunter Staphylococcus aureus.

Medizin: In klinischen Studien verwendet, um seine Wirksamkeit und Sicherheit bei der Behandlung bakterieller Infektionen zu bewerten.

Industrie: Bei der Entwicklung neuer antibakterieller Wirkstoffe und Formulierungen eingesetzt.

Wirkmechanismus

This compound entfaltet seine antibakterielle Wirkung, indem es die Zellwandsynthese in Bakterien hemmt . Es bindet an Penicillin-bindende Proteine (PBPs), die für die Bildung der bakteriellen Zellwand unerlässlich sind. Durch die Hemmung dieser Proteine stört this compound den Prozess der Zellwandsynthese, was zum Absterben der Bakterien führt .

Wirkmechanismus

Target of Action

Cefcapene, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

This compound binds to and inactivates the PBPs, which results in the inhibition of cell wall synthesis . This interaction with its targets leads to changes in the bacterial cell wall, disrupting its integrity and leading to bacterial cell death .

Biochemical Pathways

The interference with peptidoglycan synthesis inhibits bacterial growth and leads to cell death .

Pharmacokinetics

This compound is an ester-type oral cephem antibiotic . After oral administration, it is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood . The pharmacokinetic parameters such as AUClast and Cmax were calculated in a study, and the results showed that the test and reference products met the regulatory criteria for bioequivalence in healthy volunteers .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis. This disruption leads to a loss of cell wall integrity, which ultimately results in bacterial cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can impact the effectiveness of this compound . This compound is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . More research is needed to fully understand how other environmental factors might influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Cefcapene interacts with penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division . The interaction between this compound and PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to the weakening of the bacterial cell wall and causing cell lysis .

Cellular Effects

This compound’s effects on cells primarily involve its antibacterial activity. By interacting with PBPs and disrupting the bacterial cell wall, this compound causes bacterial cell lysis . This effect is broad-spectrum, impacting a variety of bacterial cells, including both Gram-positive and Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBPs on the bacterial cell wall . This binding inhibits the function of these enzymes, which play a crucial role in the synthesis and maintenance of the bacterial cell wall. The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, an essential component of the bacterial cell wall. This disruption weakens the cell wall, leading to cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a stability-indicating LC assay method for quantitative determination in the presence of degradation products formed during forced degradation studies

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the bacterial cell wall where it interacts with PBPs .

Vorbereitungsmethoden

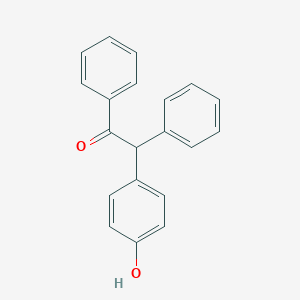

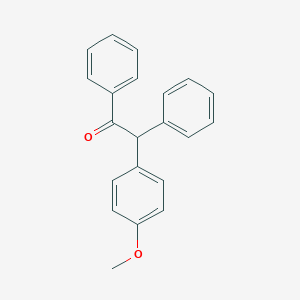

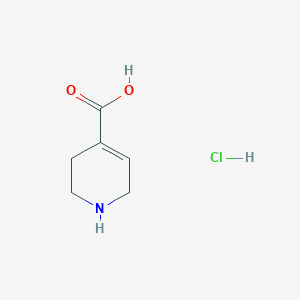

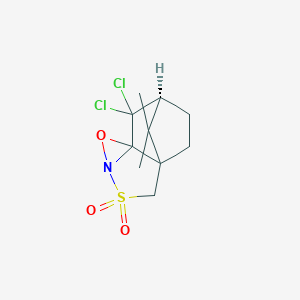

The preparation of cefcapene pivoxil hydrochloride involves several synthetic steps. One method includes the following steps :

- A compound is stirred and dissolved in pyridine, followed by the addition of methanesulfonyl chloride for reaction.

- The resulting compound reacts with 7-ACA in the presence of proline and diisopropylamine.

- The intermediate compound undergoes a reaction with potassium carbonate.

- The next step involves a reaction with chlorosulfonyl isocyanate in the presence of diisopropylamine.

- Finally, the compound reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate, followed by deprotection to obtain this compound pivoxil hydrochloride.

Analyse Chemischer Reaktionen

Cefcapene unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und thermischer Abbau . Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:

Hydrolyse: In wässrigen Lösungen ist this compound anfällig für Hydrolyse, was zur Bildung von Abbauprodukten führt.

Oxidation: Oxidative Bedingungen können zum Abbau von this compound führen und dessen Stabilität beeinträchtigen.

Thermischer Abbau: Exposition gegenüber hohen Temperaturen kann zum Abbau von this compound führen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Abbauprodukte, die die antibakterielle Aktivität der Verbindung beeinträchtigen können .

Vergleich Mit ähnlichen Verbindungen

Cefcapene ähnelt anderen Cephalosporinen der dritten Generation, wie z. B. Cefteram Pivoxil . Beide Verbindungen gehören zur Klasse der β-Lactam-Antibiotika und haben eine breite antibakterielle Aktivität. This compound ist einzigartig in seiner spezifischen chemischen Struktur, die eine Carbamoyloxymethylgruppe in der C3-Position enthält, was zu seiner antibakteriellen Aktivität beiträgt .

Ähnliche Verbindungen umfassen:

- Cefteram Pivoxil

- Cefditoren Pivoxil

- Cefepim

Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren chemischen Strukturen und ihren spezifischen antibakteriellen Spektren .

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)/b8-3-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJRIJDTIPFROI-NVKITGPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027544 | |

| Record name | Cefcapene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135889-00-8 | |

| Record name | Cefcapene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135889-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefcapene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135889008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcapene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefcapene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCAPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5D3422MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)